molecular formula C11H14N2O2 B14834458 5-Cyclopropoxy-2-ethylisonicotinamide

5-Cyclopropoxy-2-ethylisonicotinamide

Katalognummer: B14834458
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UBQHGLXCODMUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-ethylisonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropoxy group attached to an ethylisonicotinamide backbone, which contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethylisonicotinamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethylisonicotinamide moiety. One common method involves the use of cyclopropyl bromide and an appropriate base to form the cyclopropoxy group. Subsequent reactions with ethylisonicotinamide under controlled conditions yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-2-ethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropoxy derivatives.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-ethylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-ethylisonicotinamide involves its interaction with specific molecular targets and pathways. The cyclopropoxy group may interact with enzymes or receptors, modulating their activity. The ethylisonicotinamide moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.

    Nicotinamide derivatives: Compounds with similar amide functionalities but different substituents.

Uniqueness

5-Cyclopropoxy-2-ethylisonicotinamide is unique due to the presence of both the cyclopropoxy and ethylisonicotinamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-cyclopropyloxy-2-ethylpyridine-4-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-2-7-5-9(11(12)14)10(6-13-7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14)

InChI-Schlüssel

UBQHGLXCODMUBZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=N1)OC2CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.